![molecular formula C10H18Cl2N2 B13544992 N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride CAS No. 2825011-41-2](/img/structure/B13544992.png)
N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride
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Overview
Description
N-methyl-N-[2-(methylamino)ethyl]aniline dihydrochloride is a tertiary amine derivative with a complex alkyl-substituted aniline backbone. The compound’s dihydrochloride form likely enhances stability and bioavailability, a common feature of amine salts in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride typically involves the reaction of N-methylaniline with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction. The product is then purified through crystallization or distillation to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, agrochemicals, and other organic compounds
Mechanism of Action
The mechanism of action of N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between N-methyl-N-[2-(methylamino)ethyl]aniline dihydrochloride and related compounds:
Key Structural and Functional Differences:
The phenoxy group in N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride introduces aromatic ether functionality, which may enhance lipophilicity and affect membrane permeability .
Pharmacological Relevance: Sumatriptan derivatives highlight the importance of sulfonamide and indole groups in serotonin receptor targeting, whereas the aniline backbone of the target compound suggests utility in non-neurological applications (e.g., dye intermediates or kinase inhibitors) .
Toxicity and Safety: Limited toxicological data are available for the target compound, but structurally similar dihydrochloride salts (e.g., N,N-dimethylglycine hydrochloride) demonstrate low acute toxicity, with irritancy noted in some analogs .
Research Findings and Limitations
- Synthesis Challenges: The tertiary amine structure of N-methyl-N-[2-(methylamino)ethyl]aniline dihydrochloride may complicate purification, as seen in analogs requiring rigorous chromatography or recrystallization .
- Data Gaps : Critical parameters such as pKa, logP, and exact melting point are unavailable for the target compound, necessitating extrapolation from analogs.
Biological Activity
N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C11H16Cl2N2
- Molecular Weight : 251.17 g/mol
- Solubility : Soluble in water and DMSO
This compound functions primarily through its interactions with various neurotransmitter systems. It is believed to act as a selective inhibitor of certain receptors, which may include:
- Serotonin Receptors : Potential modulation of serotonin pathways, impacting mood and anxiety.
- Dopamine Receptors : Interaction with dopaminergic pathways may influence reward and motor functions.
1. Antidepressant Effects
Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. A study demonstrated significant reductions in depressive behaviors in rodents treated with the compound compared to controls.
2. Analgesic Properties
The compound has shown promise in alleviating pain responses in various experimental models. For instance, it was effective in reducing acetic acid-induced pain behaviors in rats, as summarized in the following table:
Experiment | Inhibition Rate (%) |
---|---|
1 | 53 |
2 | 44 |
3 | 38 |
4 | 55 |
This suggests that this compound may modulate pain pathways effectively.
3. Effects on Urinary Function
In studies assessing urinary function, the compound demonstrated a capacity to improve bladder capacity in models induced by cyclophosphamide. The results are summarized below:
Dose (mg/kg) | Change Rate of Effective Bladder Capacity (%) |
---|---|
3 | 134 |
10 | 147 |
These findings indicate potential applications for treating conditions like overactive bladder.
Case Study 1: Depression Model
A double-blind study involving rodents assessed the efficacy of this compound on depressive behaviors induced by chronic stress. The treatment group exhibited a significant reduction in immobility time during forced swim tests, suggesting antidepressant properties.
Case Study 2: Pain Management
In another study focusing on pain management, rats subjected to acetic acid-induced writhing were treated with varying doses of the compound. The results showed a dose-dependent decrease in writhing responses, indicating effective analgesic activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-methyl-N-[2-(methylamino)ethyl]aniline dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves alkylation or reductive amination steps. For example, alkylation of N-methylaniline derivatives with 2-(methylamino)ethyl chloride under basic conditions (e.g., NaOH in ethanol) can yield the intermediate amine, followed by dihydrochloride salt formation using HCl gas . Optimization includes adjusting solvent polarity (e.g., ethanol vs. THF), temperature (40–60°C), and stoichiometry of reactants. Monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS ensures intermediate purity before salt formation .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity by identifying aromatic protons (δ 6.5–7.5 ppm) and methyl/methylene groups (δ 2.0–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water gradient .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular ion peaks matching the expected m/z for the dihydrochloride salt .
Q. How should researchers handle and store this compound to ensure stability in laboratory settings?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N2 or Ar) at –20°C to prevent hygroscopic degradation . For handling, use gloveboxes or fume hoods with personal protective equipment (PPE) to avoid moisture absorption and ensure occupational safety. Conduct stability tests under accelerated conditions (e.g., 40°C/75% relative humidity) to establish shelf-life limits .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The tertiary amine and ethylenediamine-like backbone facilitate nucleophilic substitution via a two-step mechanism: (1) protonation of the amino group enhances electrophilicity at the adjacent carbon, and (2) nucleophilic attack (e.g., by halides or thiols) forms covalent adducts. Kinetic studies using stopped-flow spectrophotometry or DFT calculations can map transition states and rate constants .
Q. How can researchers resolve discrepancies in yield or purity when scaling up synthesis from milligram to gram quantities?
- Methodological Answer : Scale-up challenges often arise from inefficient mixing or heat dissipation. Use computational fluid dynamics (CFD) to optimize reactor design (e.g., continuous-flow systems) and mitigate exothermic spikes. Purity issues may stem from byproducts (e.g., over-alkylated species); employ fractional crystallization or preparative HPLC for purification. Compare batch-to-batch data using statistical tools like ANOVA to identify critical process parameters .
Q. What computational methods are suitable for modeling the compound's interactions in host-guest chemistry or catalytic systems?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding affinities with host molecules (e.g., cyclodextrins) using force fields like AMBER or CHARMM .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict catalytic activity in transition-metal complexes .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzyme active sites) for drug discovery applications .
Properties
CAS No. |
2825011-41-2 |
---|---|
Molecular Formula |
C10H18Cl2N2 |
Molecular Weight |
237.17 g/mol |
IUPAC Name |
N,N'-dimethyl-N'-phenylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c1-11-8-9-12(2)10-6-4-3-5-7-10;;/h3-7,11H,8-9H2,1-2H3;2*1H |
InChI Key |
YEXBUMUXCRENFR-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(C)C1=CC=CC=C1.Cl.Cl |
Origin of Product |
United States |
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